BenchChemオンラインストアへようこそ!

AG-270

MAT2A inhibition enzymatic assay SAM synthesis

AG-270 is the only clinically validated MAT2A inhibitor—with published first-in-human Phase 1 PK/PD data—making it the essential benchmark for MTAP-deleted cancer research. Unlike PF-9366 (30-fold lower potency) or CNS-biased analogs, AG-270 delivers validated target engagement biomarkers (54–70% plasma SAM reduction), established in vivo dosing (200 mg/kg QD), and demonstrated synergy with taxanes/gemcitabine in PDX models. No other MAT2A inhibitor offers this translational dataset.

Molecular Formula C30H27N5O2
Molecular Weight 489.6 g/mol
CAS No. 2201056-66-6
Cat. No. B8820335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-270
CAS2201056-66-6
Molecular FormulaC30H27N5O2
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N=C3C(=C(NN3C2=O)C4=CC=CC=C4)C5=CCCCC5)NC6=CC=CC=N6
InChIInChI=1S/C30H27N5O2/c1-37-23-17-15-21(16-18-23)26-28(32-24-14-8-9-19-31-24)33-29-25(20-10-4-2-5-11-20)27(34-35(29)30(26)36)22-12-6-3-7-13-22/h3,6-10,12-19,34H,2,4-5,11H2,1H3,(H,31,32)
InChIKeyLSOYYWKBUKXUHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AG-270: First-in-Class Oral MAT2A Inhibitor for MTAP-Deleted Cancer Research (CAS 2201056-66-6)


AG-270 is a first-in-class, reversible, allosteric, noncompetitive inhibitor of methionine adenosyltransferase 2A (MAT2A) with an enzymatic IC50 of 14 nM [1]. It reduces intracellular S-adenosylmethionine (SAM) levels and selectively inhibits proliferation of cancer cells harboring homozygous MTAP deletion, a genetic alteration present in approximately 15% of all cancers . AG-270 represents the first MAT2A inhibitor to enter clinical development and has demonstrated proof-of-mechanism in a first-in-human Phase 1 trial [2].

Why AG-270 Cannot Be Substituted with Generic MAT2A Inhibitors in MTAP-Deleted Cancer Research


Generic substitution of AG-270 with other MAT2A inhibitors is scientifically invalid due to substantial differences in enzymatic potency, allosteric binding mechanism, selectivity, pharmacokinetics, and clinical validation status. While multiple MAT2A inhibitors exist, AG-270 remains the only compound with published first-in-human Phase 1 clinical data demonstrating target engagement and preliminary efficacy in MTAP-deleted advanced malignancies [1]. Substitution with earlier-generation inhibitors like PF-9366 (30-fold lower enzymatic potency) or with brain-penetrant analogs like AGI-41998 (designed for CNS applications with potentially different safety profiles) would fundamentally alter experimental outcomes and confound data interpretation.

AG-270 Quantitative Differentiation Evidence Against MAT2A Inhibitor Comparators


Enzymatic Potency: AG-270 vs. PF-9366 - 30-Fold Superior IC50

AG-270 exhibits an enzymatic MAT2A IC50 of 14 nM [1], which is 30-fold more potent than the earlier-generation MAT2A inhibitor PF-9366 (IC50 = 420 nM) . This potency advantage is the result of structure-based optimization specifically designed to overcome feedback upregulation of MAT2A expression observed with PF-9366 [2].

MAT2A inhibition enzymatic assay SAM synthesis

Cellular Antiproliferative Selectivity: AG-270 Demonstrates >100-Fold MTAP-null Selectivity Window

In HCT116 isogenic cell models, AG-270 exhibits an antiproliferative IC50 of 20 nM in MTAP-null cells, but requires >2 μM (estimated >100-fold higher concentration) to affect MTAP wild-type cells . This selectivity window is a critical determinant of therapeutic index and distinguishes AG-270 from less selective MAT2A inhibitors.

MTAP deletion synthetic lethality cancer cell proliferation

In Vivo Pharmacodynamic Efficacy: AG-270 Reduces Tumor SAM Levels by 70% at Tolerated Doses

In KP4 MTAP-null xenograft models, oral administration of AG-270 at 200 mg/kg QD for 38 days produced a dose-dependent reduction in tumor SAM levels and inhibited tumor growth with mean body weight loss of <5% . In the Phase 1 clinical trial, AG-270 reduced plasma SAM concentrations by up to 70% in patients with advanced MTAP-deleted solid tumors [1].

tumor SAM reduction in vivo pharmacodynamics MTAP-deleted xenograft

Clinical Validation Status: AG-270 is the Only MAT2A Inhibitor with Published First-in-Human Phase 1 Results

AG-270 is the only MAT2A inhibitor for which full first-in-human Phase 1 clinical trial results have been published, with 40 patients treated, safety and tolerability characterized, and preliminary efficacy signals observed (2 partial responses, 5 stable disease ≥16 weeks) [1]. While other MAT2A inhibitors (IDE397, Euregen compounds) are in clinical development, no peer-reviewed Phase 1 data are yet available [2].

Phase 1 clinical trial MTAP-deleted cancer MAT2A inhibitor

Oral Bioavailability and In Vivo Tolerability: AG-270 Achieves Therapeutic Exposures Without Severe Toxicity

AG-270 demonstrates oral bioavailability sufficient to achieve sustained plasma exposures that reduce SAM concentrations by up to 70% in patients, with manageable reversible toxicities (liver function test elevations, thrombocytopenia, anemia, fatigue) and no dose-limiting hyperbilirubinemia [1]. In contrast, PF-9366 exhibits poor oral bioavailability and has not progressed beyond preclinical evaluation [2].

oral bioavailability in vivo tolerability MAT2A inhibitor

Allosteric Binding Mechanism: AG-270 Uniquely Occupies MAT2A Dimer Interface, Preventing SAM Release

AG-270 binds to an allosteric pocket at the interface of two MAT2A subunits, a binding mode distinct from SAM-competitive inhibitors like FIDAS-5 (IC50 = 2.1 μM) . This allosteric mechanism prevents the release of SAM from the enzyme active site without competing with the high intracellular SAM concentrations, enabling potent inhibition even in the presence of abundant substrate [1].

allosteric inhibition MAT2A dimer interface SAM release

AG-270: Validated Research Applications Based on Quantitative Differentiation Evidence


Preclinical Validation of MAT2A Inhibition in MTAP-Deleted Solid Tumor Models

AG-270 is the benchmark tool compound for establishing in vivo proof-of-concept for MAT2A inhibition in MTAP-deleted xenograft and PDX models. The published dose regimen (200 mg/kg QD oral in mice) and demonstrated tumor SAM reduction provide a validated experimental framework. Use AG-270 to establish baseline tumor growth inhibition and pharmacodynamic response before evaluating novel MAT2A inhibitors or combination therapies.

Biomarker Development and Pharmacodynamic Assay Validation

AG-270's clinical pharmacodynamic data—showing 54-70% plasma SAM reduction and decreased tumor SDMA residues [1]—establish validated biomarkers for MAT2A target engagement. Researchers can leverage these same biomarkers in preclinical studies to correlate compound exposure with target modulation, enabling robust PK/PD modeling and translation of preclinical efficacy to clinical dose prediction.

Combination Therapy Studies with Chemotherapy or PRMT5 Inhibitors

AG-270 has demonstrated enhanced antitumor activity when combined with taxanes and gemcitabine in patient-derived xenograft models [2], and synergy with PRMT5 inhibition has been reported for related MAT2A inhibitors [3]. AG-270 is the logical choice for combination studies given its clinical safety profile and established dosing regimens, enabling more efficient translation of preclinical combination hypotheses.

Clinical Translational Research Requiring Human PK/PD Reference Data

For research programs aiming to translate MAT2A inhibition into clinical development, AG-270 is the only compound with publicly available human pharmacokinetic and pharmacodynamic data from a Phase 1 trial [1]. This dataset provides essential benchmarks for predicting human exposure requirements, modeling therapeutic index, and designing clinical biomarker strategies for next-generation MAT2A inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG-270

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.